molecular formula C14H13BrO B3278901 1-Bromo-2-(4-methoxybenzyl)benzene CAS No. 68355-78-2

1-Bromo-2-(4-methoxybenzyl)benzene

Cat. No.: B3278901
CAS No.: 68355-78-2
M. Wt: 277.16 g/mol
InChI Key: PAZUDUISZIOTOD-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H13BrO. It is a brominated aromatic compound that features a benzene ring substituted with a bromine atom and a methoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

1-Bromo-2-(4-methoxybenzyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-methoxybenzyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-methoxybenzyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The methoxybenzyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Comparison with Similar Compounds

    1-Bromo-2-methoxybenzene: Lacks the benzyl group, making it less complex and less reactive in certain reactions.

    4-Methoxybenzyl bromide: Contains a bromomethyl group instead of a bromobenzyl group, leading to different reactivity and applications.

    2-Bromo-5-methoxybenzyl bromide: Similar structure but with different substitution patterns, affecting its chemical behavior.

Uniqueness: 1-Bromo-2-(4-methoxybenzyl)benzene is unique due to the presence of both a bromine atom and a methoxybenzyl group on the benzene ring. This combination of substituents provides a distinct reactivity profile, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-bromo-2-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZUDUISZIOTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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